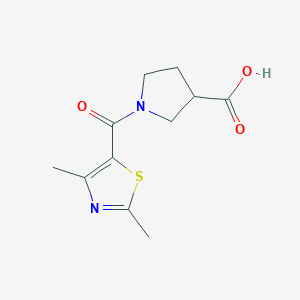

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-6-9(17-7(2)12-6)10(14)13-4-3-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJWIEBOOXMMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound modulates the expression of genes related to these pathways, leading to altered cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines, thereby reducing inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it exerts its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Biological Activity

1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a thiazole moiety, which are significant for its biological activity. The structural formula can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₅N₃O₂S

- Molecular Weight: 273.35 g/mol

Target Interaction

The primary mode of action involves interaction with specific proteins that regulate cellular processes. Notably, it has been shown to interact with cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins. This mechanism is crucial for modulating various cellular functions such as:

- Cell Cycle Regulation

- Signal Transduction

- Gene Expression

Biochemical Pathways

The compound's action influences several biochemical pathways, particularly those related to protein degradation. This can result in altered cellular responses to stress and changes in metabolic activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

| MCF7 | 10.4 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Additionally, preliminary evaluations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The effectiveness was assessed using standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) tests.

Study 1: Anticancer Efficacy

In a controlled study involving HCT116 and OVCAR-8 cell lines, researchers treated cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with notable apoptosis observed through flow cytometry analysis.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. Western blot analyses revealed downregulation of key survival pathways, including PI3K/Akt signaling, further corroborating its potential as an anticancer agent.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Key Observations: The thiazole moiety in the target compound distinguishes it from pyrazole (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) or pyridine derivatives, offering distinct electronic and steric profiles. The 2,4-dimethyl substitution on the thiazole increases lipophilicity, which may improve membrane permeability compared to unsubstituted thiazoles or phenyl-linked analogs (e.g., the compound in ).

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target compound | 2,4-Dimethylthiazole-carbonyl | ~295.3 | ~1.8 | Moderate (aqueous) |

| 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carboxylic acid | 4-Aminophenyl | ~234.2 | ~0.5 | High |

| 1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | tert-Butoxycarbonyl | ~257.3 | ~2.1 | Low |

- tert-Butoxycarbonyl (Boc) -protected analogs (e.g., from ) exhibit even higher LogP values, highlighting the impact of bulky protecting groups on lipophilicity.

Antimicrobial Activity

- Thiazole Derivatives: Compounds like 3-chloro-1,4-naphthoquinone derivatives (e.g., from ) exhibit antifungal activity at low concentrations (MIC ≤ 1 µg/mL). The target compound’s thiazole group may similarly engage in hydrogen bonding or π-π stacking with microbial enzymes.

- Pyrazole Analogs : Pyrazole-carboxylic acids (e.g., 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) are less studied for antimicrobial effects but are explored as kinase inhibitors .

Enzyme Inhibition Potential

- Thiazole-containing compounds often target kinases or proteases.

Preparation Methods

Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid

The 2,4-dimethylthiazole-5-carboxylic acid is a crucial precursor for the target compound. Its preparation typically involves hydrolysis of the corresponding ethyl ester under basic conditions:

- Procedure : The ethyl ester of 2,4-dimethylthiazole-5-carboxylic acid is refluxed for 4 hours in a mixture of equal volumes of 10% aqueous sodium hydroxide and ethanol.

- Work-up : After reaction completion, ethanol is evaporated under reduced pressure. The aqueous layer is extracted with ethyl acetate to remove organic impurities. The aqueous phase is acidified to pH 3 with 10% hydrochloric acid, then evaporated to yield the free acid. The solid is dissolved in methanol, filtered to remove insoluble salts, and evaporated to afford pure 2,4-dimethylthiazole-5-carboxylic acid.

- Yield : Approximately 90% yield is reported for this step.

- Reference : Ghonim et al., European Journal of Medicinal Chemistry, 2019.

Preparation of Pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine-3-carboxylic acid moiety is commercially available or synthesized via established methods. Protective group strategies are often employed to facilitate coupling:

- Example : (S)-1-Boc-pyrrolidine-3-carboxylic acid can be prepared or procured, and subsequently reduced or functionalized as needed.

- Reduction : Borane-THF complex is used to reduce the carboxylic acid to the corresponding alcohol intermediate under controlled temperature (0 °C to ambient) with subsequent quenching and extraction steps.

- Protecting Groups : Boc protection on the pyrrolidine nitrogen is common to prevent side reactions during coupling.

- Reference : Ambeed product data and experimental procedures.

Coupling of 2,4-Dimethylthiazole-5-carboxylic Acid with Pyrrolidine-3-carboxylic Acid

The key step in the preparation of 1-(2,4-dimethylthiazole-5-carbonyl)pyrrolidine-3-carboxylic acid is the formation of the amide bond between the thiazole carboxylic acid and the pyrrolidine amine:

- Coupling Reagents : Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxy-7-aza-benzotriazole (HOAt) and a base like N-ethyl-N,N-diisopropylamine (DIPEA) are employed to activate the acid for amide bond formation.

- Solvent and Conditions : Reactions are typically conducted in N,N-dimethylformamide (DMF) at room temperature for 3 hours.

- Work-up : After completion, the reaction mixture is purified by standard chromatographic techniques to isolate the desired amide product.

- Reference : Experimental synthesis details from Ambeed and related literature.

Alternative Synthetic Routes and Intermediate Transformations

Additional synthetic strategies involve:

- Hydrazide Formation and Cyclization : Conversion of esters to acid hydrazides followed by condensation with aldehydes or diketones to form heterocyclic intermediates, which can be transformed into pyrrolidine derivatives.

- Pyrrolidinone Ring Formation : Reaction of hydrazides with dicarboxylic acids like itaconic acid under reflux in toluene to form pyrrolidinone rings linked by amide bonds.

- These methods provide routes to structurally related compounds and may be adapted for the target molecule synthesis.

- Reference : Research article on novel substituted 1-(3-pyrrolidinyl) derivatives.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2,4-dimethylthiazole-5-carboxylate | 10% NaOH (aq) + Ethanol, reflux 4 h | 2,4-Dimethylthiazole-5-carboxylic acid | ~90 | Hydrolysis of ester to acid |

| 2 | (S)-1-Boc-pyrrolidine-3-carboxylic acid | BH3-THF reduction, 0 °C to RT, 4 h | (S)-1-Boc-pyrrolidine-3-methanol | ~85-90 | Reduction to alcohol intermediate |

| 3 | 2,4-Dimethylthiazole-5-carboxylic acid + (S)-1-Boc-pyrrolidine-3-carboxylic acid | EDC·HCl, HOAt, DIPEA, DMF, RT, 3 h | This compound | 70-85 | Amide bond formation via carbodiimide coupling |

Research Findings and Optimization Notes

- The hydrolysis of the ester precursor is highly efficient and reproducible, providing a pure acid suitable for coupling without extensive purification.

- Carbodiimide-mediated coupling with HOAt additive improves yield and reduces racemization or side reactions compared to other coupling methods.

- Protecting groups on the pyrrolidine nitrogen are necessary to avoid polymerization or side reactions during coupling; Boc is preferred for ease of removal.

- Reaction monitoring by LC-MS and NMR confirms product formation and purity.

- Purification by silica gel chromatography or preparative HPLC ensures isolation of analytically pure compound.

- Alternative synthetic routes involving hydrazides and cyclization provide access to analogs but are more complex and less direct for this target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.